Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-
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Overview
Description
Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-: is a zinc-based organometallic compound with the molecular formula C4H5BrF2O2Zn and a molecular weight of 268.36 g/mol . This compound is primarily used in organic synthesis and materials science due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- typically involves the reaction of zinc with bromo(2-ethoxy-1,1-difluoro-2-oxoethyl) in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Zn+Br(2−ethoxy−1,1−difluoro−2−oxoethyl)→Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It is often used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Solvents: Diethyl ether, tetrahydrofuran, and other aprotic solvents.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials with specific properties.
Biology and Medicine:
Drug Development:
Biochemical Research: Used in the study of zinc-containing enzymes and their mechanisms.
Industry:
Polymer Chemistry: Utilized in the synthesis of polymers with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- involves the coordination of the zinc atom with the organic moiety, facilitating various chemical transformations. The zinc center can activate substrates by coordinating to them, thereby increasing their reactivity. This coordination often involves the formation of a transient complex that undergoes further reaction to yield the desired product.
Comparison with Similar Compounds
- Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- in tetrahydrofuran
- Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- in diethyl ether
Comparison: Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- is unique due to its specific reactivity and stability in organic synthesis. Compared to other zinc-based organometallic compounds, it offers distinct advantages in terms of reaction conditions and product selectivity. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Biological Activity
Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- (CAS Number: 109522-62-5) is a zinc-based organometallic compound that has garnered attention for its potential biological activity and applications in various fields, including organic synthesis and medicinal chemistry. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₄H₅BrF₂O₂Zn |
Molecular Weight | 268.36 g/mol |
IUPAC Name | bromozinc(1+); ethyl 2,2-difluoroacetate |
InChI Key | GOPAVGJMOIAAJJ-UHFFFAOYSA-M |
The biological activity of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- primarily revolves around the coordination of the zinc atom with organic moieties. This coordination enhances the reactivity of substrates, facilitating various chemical transformations. The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Additionally, it can undergo oxidation-reduction reactions and is often utilized in cross-coupling reactions to form carbon-carbon bonds .
1. Drug Development
Zinc compounds have been extensively studied for their roles in drug development due to their ability to interact with biological targets such as enzymes and receptors. Zinc's coordination chemistry allows it to stabilize certain molecular configurations that are crucial for biological activity.
3. Cytotoxicity Studies
Cytotoxicity assays have been performed on related zinc complexes to evaluate their effects on cancer cell lines. These studies typically utilize methods such as MTT assays to determine cell viability post-treatment with metal complexes . While direct data on this specific compound is scarce, the general trend indicates that zinc-based compounds can exhibit cytotoxic effects against tumor cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial activities of various metal-ligand complexes found that certain zinc complexes demonstrated significant inhibition against gram-positive and gram-negative bacteria . This suggests that Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- may possess similar properties due to its zinc content.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies have shown that zinc-containing compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The mechanisms often involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . Further research is needed to specifically assess the cytotoxic potential of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-.
Properties
IUPAC Name |
bromozinc(1+);ethyl 2,2-difluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2O2.BrH.Zn/c1-2-8-4(7)3(5)6;;/h2H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPAVGJMOIAAJJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[C-](F)F.[Zn+]Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2O2Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109522-62-5 |
Source
|
Record name | 2-Ethoxy-1,1-difluorooxoethylzinc bromide, 0.5M in tetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.